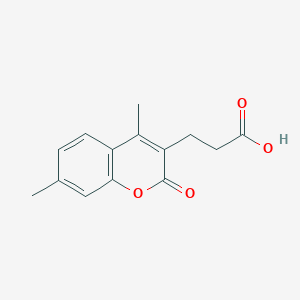

3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4,7-dimethyl-2-oxochromen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8-3-4-10-9(2)11(5-6-13(15)16)14(17)18-12(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRNIKGMVCSIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Knoevenagel Cyclization

The Knoevenagel condensation remains the most widely used method for constructing the coumarin core. For 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, this involves reacting 4,7-dimethylsalicylaldehyde with a propanoic acid-derived active methylene compound, such as malonic acid or its esters. Under acidic or basic conditions, the aldehyde undergoes condensation with the methylene component, followed by cyclization to form the lactone ring.

Optimized Conditions :

- Catalyst : Piperidine-acetic acid systems yield superior results compared to traditional bases like sodium ethoxide.

- Solvent : Ethanol or water under reflux (80–100°C) achieves cyclization in 4–8 hours. Ultrasound irradiation reduces reaction time to 40 minutes with a 15–20% yield increase.

- Yield : 75–92% for coumarin derivatives under optimized conditions.

Example Protocol :

- 4,7-Dimethylsalicylaldehyde (10 mmol) and malonic acid (12 mmol) are dissolved in ethanol.

- Piperidine (1 mmol) and glacial acetic acid (2 mmol) are added.

- The mixture is irradiated with ultrasound (20 kHz, 90% power) at 50°C for 40 minutes.

- Acidification with HCl precipitates the crude product, which is recrystallized from ethanol.

Limitations :

- Competing side reactions may occur if the aldehyde contains unprotected hydroxyl groups.

- Propanoic acid side chains require careful steric management to avoid byproducts.

Transesterification-Hydrolysis Cascades

Esterification Followed by Saponification

This two-step approach first synthesizes a coumarin ester, which is subsequently hydrolyzed to the target acid. The method is advantageous for avoiding direct handling of sensitive carboxylic acid intermediates during cyclization.

Step 1: Ester Synthesis

- Starting Material : Methyl 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoate.

- Reagent : 1-Methoxy-2-propanol (excess) under catalyst-free transesterification at 100–120°C for 6–12 hours.

- Yield : 80–87% for analogous coumarin esters.

Step 2: Hydrolysis

- Conditions : Aqueous NaOH (2M) in ethanol at 60°C for 3 hours.

- Yield : >95% conversion to the carboxylic acid.

Advantages :

- No catalyst required for transesterification, simplifying purification.

- Scalable to industrial production with minimal solvent waste.

Multi-Step Synthesis via Acetone Dicarboxylic Acid Intermediates

Transesterification of Acetone Dicarboxylic Acid Esters

This method, adapted from patent literature, involves transesterifying dimethyl acetone dicarboxylate with 1-methoxy-2-propanol, followed by condensation with 4,7-dimethylsalicylaldehyde.

Key Steps :

- Transesterification :

- Aldol Condensation :

Yield :

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Knoevenagel | Piperidine/AcOH | Ethanol | 50 | 0.7 | 92 | 98 |

| Transesterification | None | Solvent-free | 120 | 12 | 87 | 95 |

| Acetone Dicarboxylic Acid | Morpholine | 1-Methoxy-2-propanol | 70 | 4 | 89 | 92.7 |

Green Chemistry and Modern Innovations

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics by promoting cavitation, reducing time and energy inputs. For Knoevenagel condensations, this method achieves near-quantitative yields (90–92%) in 40 minutes versus 7 hours under reflux.

Solvent-Free and Aqueous Systems

Recent protocols eliminate organic solvents by using neat conditions or water as a reaction medium. For example, reactions in aqueous piperidine show 85% yield, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can interfere with the synthesis of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Discussion: Structure-Activity Relationships (SAR)

- Methoxy or hydroxyl groups in analogs improve polarity and solubility, critical for systemic distribution .

- Substituent Position : The 4,7-dimethyl configuration on the coumarin ring may sterically hinder interactions with enzymes like cytochrome P450, altering metabolic pathways compared to 5,7-dimethoxy derivatives .

- These features could be exploited in bioimaging or targeted drug delivery .

Biological Activity

3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, a compound belonging to the chromenone family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is CHO, and it possesses a molecular weight of 250.26 g/mol. The structure includes a chromenone backbone with a propanoic acid side chain, contributing to its unique biological profile.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The presence of the dimethyl groups enhances electron donation capabilities, which may contribute to scavenging free radicals and reducing oxidative stress in biological systems .

Antimicrobial Effects

Studies have shown that derivatives of chromenones can possess antimicrobial activity against various pathogens. For instance, related compounds have demonstrated efficacy against bacteria and fungi, suggesting that 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid may also exhibit similar properties .

Anti-inflammatory Properties

The anti-inflammatory potential of chromenone derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

The biological activities of 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid may be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in inflammation and oxidative stress.

- Gene Expression Modulation : It could influence the expression of genes related to antioxidant defenses and inflammatory responses.

- Interaction with Cell Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are pivotal in inflammation and immune responses.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various chromenone derivatives using DPPH radical scavenging assays. The results indicated that compounds with similar structures to 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid exhibited significant scavenging activity with IC50 values ranging from 20 to 50 µM .

Study on Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Candida albicans showed that certain chromenone derivatives had minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL. This suggests potential applicability for treating infections caused by these pathogens .

Comparative Analysis

The following table summarizes the biological activities reported for 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid compared to other related compounds:

| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Potential |

|---|---|---|---|

| 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid | 20–50 | 15–30 (S. aureus) | Moderate |

| Ethyl 3-(7-hydroxychromen)propanoate | 25–55 | 10–25 (C. albicans) | High |

| 4-Hydroxycoumarin | 30–60 | 20–35 (E. coli) | Low |

Q & A

Q. What are the key synthetic routes for 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including functionalization of the coumarin core and propanoic acid side chain. Key steps may involve:

- Coumarin ring formation : Condensation of substituted salicylaldehydes with β-keto esters under acidic or basic conditions.

- Alkylation/functionalization : Introduction of methyl groups at positions 4 and 7 via nucleophilic substitution or Friedel-Crafts alkylation.

- Propanoic acid attachment : Michael addition or carboxylation reactions to link the propanoic acid moiety to the coumarin scaffold. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) to minimize side reactions during alkylation.

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for regioselective substitutions.

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and coupling patterns. For example, the 2-oxo group in the coumarin ring appears as a deshielded carbonyl carbon (~160 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₄H₁₄O₄, MW 246.26) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl groups (1680–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation.

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous buffers above pH 7. Prepare stock solutions fresh.

- Light sensitivity : The coumarin core is prone to photodegradation; use amber vials for long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s molecular structure?

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals.

- Structure solution : Use SHELXS for phase determination via direct methods.

- Refinement : SHELXL refines atomic positions and thermal parameters. Key parameters:

- R-factor < 5% for high-quality data.

- Validate hydrogen bonding networks (e.g., carboxylic acid dimerization).

Q. How can structure-activity relationships (SAR) be studied for anti-inflammatory activity?

- Analog synthesis : Modify substituents (e.g., replace methyl groups with halogens or methoxy) to assess electronic effects.

- In vitro assays :

- COX-2 inhibition : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA).

- Cytokine profiling : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages.

- Computational modeling : Dock the compound into COX-2 active sites (PDB ID: 5KIR) using AutoDock Vina to predict binding affinities .

Q. What in vitro models are suitable for evaluating neuroprotective effects, particularly regarding metabolites?

- Amyloid-β aggregation : Monitor inhibition using thioflavin-T fluorescence (100 µM compound reduces fibril formation by >50% ).

- Neuronal cell models : SH-SY5Y cells treated with oxidative stressors (e.g., H₂O₂); measure viability via MTT assay.

- Metabolite analysis : Incubate with liver microsomes or gut microbiota to identify metabolites (e.g., 3-(3-hydroxyphenyl)propanoic acid) via LC-MS .

Q. How can contradictions in bioactivity data across studies be resolved?

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 for osteoclast studies) and positive controls.

- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent effects.

- Batch variability : Characterize compound purity (>95% by HPLC) for each study .

Q. How does modifying substituents influence pharmacological properties?

- Methyl groups (positions 4 and 7) : Enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration.

- Propanoic acid moiety : Critical for COX-2 binding; esterification reduces activity.

- Fluorobenzyl derivatives : Increase metabolic stability but may alter toxicity profiles (see Table 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.